Fmoc-aminooxy-PEG12-acid

Overview

Description

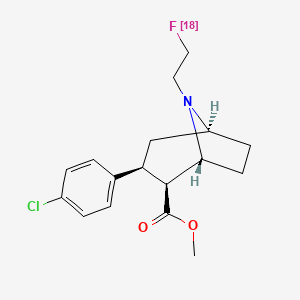

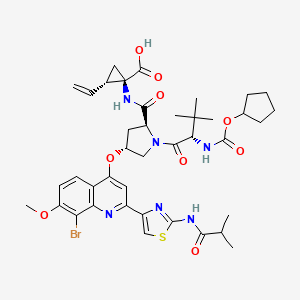

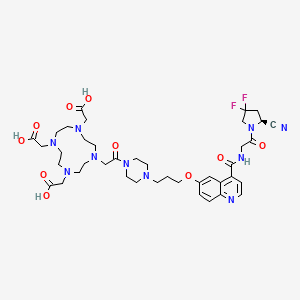

Fmoc-aminooxy-PEG12-acid is a PEG-based PROTAC linker . It is a PEG derivative with an aminooxy group protected by Fmoc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of this compound is 856.0 g/mol . Its molecular formula is C42H65NO17 . The SMILES representation of its structure isO=C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O . Chemical Reactions Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Physical And Chemical Properties Analysis

This compound is a crystalline compound that is stable as the free acid when stored in the cold in a dry form . It is generally freely soluble in solvents typically employed for peptide synthesis . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications

Self-Assembly and Functional Molecule Formation

Fmoc-modified amino acids, including Fmoc-aminooxy-PEG12-acid, are noted for their self-assembly features. The Fmoc group's hydrophobicity and aromaticity play a crucial role in the association of building blocks. This property is exploited in various applications such as cell cultivation, bio-templating, and drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Enhanced Solid Phase Peptide Synthesis

Fmoc amino acids, including this compound, have significantly advanced solid phase peptide synthesis. Their usage has led to the synthesis of biologically active peptides and small proteins, with a variety of solid supports and linkages available for diverse bioorganic chemistry applications (Fields & Noble, 2009).

Synthesis of Large Peptide Segments

The use of this compound in PEG-based resins has enabled the synthesis of large peptide segments, significantly contributing to the field of peptide synthesis. This includes the creation of functional and reversible peptide conjugates (Boll et al., 2014).

Development of Antibacterial and Anti-Inflammatory Materials

This compound, as part of Fmoc-decorated self-assembling building blocks, shows promise in the development of antibacterial and anti-inflammatory materials. This includes the integration of these materials in resin-based composites for biomedical applications (Schnaider et al., 2019).

Drug Delivery Applications

This compound has been utilized in the synthesis of PEGylated Fmoc-amino acid conjugates, which are effective as nanocarriers for drug delivery. This includes enhanced delivery efficacy for a range of drugs, thanks to the molecular interactions facilitated by these conjugates (Zhang, Huang, Kwon, & Li, 2015).

Mechanism of Action

Target of Action

Fmoc-aminooxy-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Biochemical Pathways

As a PROTAC linker, this compound plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The exact biochemical pathways affected by this compound would depend on the specific PROTACs synthesized using this linker and their target proteins.

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the degraded protein.

Action Environment

The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group . .

Safety and Hazards

Fmoc-aminooxy-PEG12-acid is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

Fmoc-aminooxy-PEG12-acid is a promising compound for the development of PROTACs . Its use in the synthesis of PROTACs could lead to the development of new targeted therapies . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making it a valuable resource for research in the post-genomic world .

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENGGIMQWBAOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)